IDO1 Inhibitory Potency: 1,1-Dimethyl-1H-isoindol-3-amine Exhibits Moderate Cellular Activity vs. Nanomolar Clinical Candidates
In a human SK-OV-3 cellular assay measuring kynurenine (KYN) production, 1,1-Dimethyl-1H-isoindol-3-amine demonstrated an IC₅₀ of 40,000 nM (40 µM) against indoleamine 2,3-dioxygenase 1 (IDO1) [1]. For comparison, the clinical-stage IDO1 inhibitor PF-06840003 exhibits an IC₅₀ of 150 nM in enzymatic assays and reduces intratumoral kynurenine by >80% in murine models , while a high-potency C2-aroyl indole derivative (8d) achieved an IC₅₀ of 180 nM [2]. The 200- to 220-fold lower potency of 1,1-Dimethyl-1H-isoindol-3-amine positions it not as a lead candidate but as a valuable tool compound for establishing baseline IDO1 inhibition or for use in assays where a moderate, reversible inhibitor is required.
| Evidence Dimension | IDO1 Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 40,000 nM (40 µM) |
| Comparator Or Baseline | PF-06840003: IC₅₀ = 150 nM (enzymatic); C2-aroyl indole 8d: IC₅₀ = 180 nM |
| Quantified Difference | ~200- to 220-fold less potent |
| Conditions | SK-OV-3 cells, 18 hr incubation, L-tryptophan substrate |
Why This Matters
Procurement for IDO1 research should be guided by the required potency window: 1,1-Dimethyl-1H-isoindol-3-amine serves as a moderate inhibitor for counter-screening or mechanistic studies, not for high-potency lead optimization.
- [1] BindingDB BDBM50562514. IC₅₀ = 4.00E+4 nM. Target: Indoleamine 2,3-dioxygenase 1 (Human). Assay: SK-OV-3 cells. View Source
- [2] Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1. DOAJ. 2021. Compound 8d IC₅₀ = 180 nM. View Source
